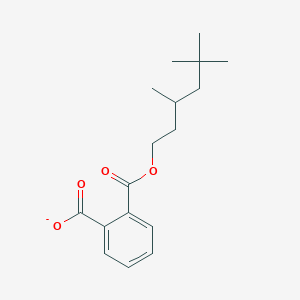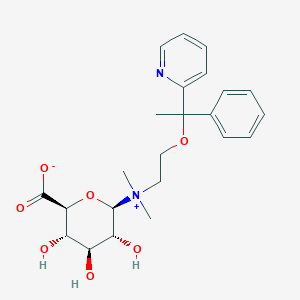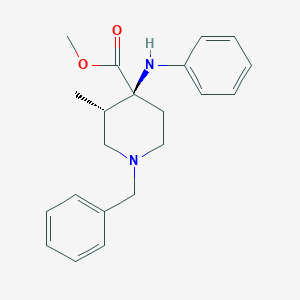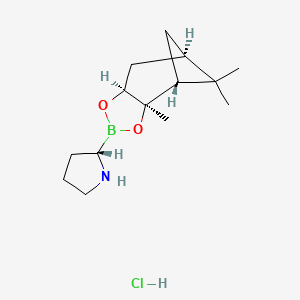
(S)-BoroPro-(-)-Pinanediol-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-BoroPro-(-)-Pinanediol-HCl is a boronic acid derivative of pinanediol, a naturally occurring diol found in the essential oil of pine trees. It has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Deprotection of Boronate Esters
One application involves the deprotection of pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates. This process is crucial for the transformation of boronate esters into free boronic acids, a key step in many synthetic pathways. For example, alpha-amido alkyl or o-amido phenyl boronate esters, when treated with potassium hydrogen difluoride, lead to the formation of trifluoroborate salts or difluoroboranes upon aqueous workup, which can then be converted to free boronic acids (Inglis et al., 2010).
Stability and Formation of Boronic Acid Esters
Another study focuses on the formation and relative stability of pinanediol-boronic acid esters in aqueous media. This work highlights the unusual stability of trigonal esters compared to tetrahedral hydroxocomplexes, contrary to traditional observations. The stability of these compounds is essential for their utility in asymmetric synthesis and their potential as intermediates in the development of new compounds (Martínez-Aguirre et al., 2020).
Synthesis of Boronic Esters
The synthesis of specific boronic esters, such as (S)-(+)-Pinanediol-1-chloro-3-methylbutyl-1-boronate, demonstrates the compound's utility in creating structures with potential for further chemical manipulation. This process involves esterification and homologation, yielding significant insights into the manipulability of boronic esters for various chemical synthesis applications (Hong, 2011).
Polymer and Nanoparticle Applications
In the realm of materials science, the modification of dextran polymers with aryl-boronate-modified pinanediol (PD) esters leads to the creation of oxidation-sensitive materials. These materials have promising applications in immunotherapy and drug delivery, showcasing the versatility of (S)-BoroPro-(-)-Pinanediol-HCl derivatives beyond traditional chemical synthesis (Manaster et al., 2019).
Biocompatible Polyester Nanocarriers
Furthermore, the development of new polyesters for drug delivery, incorporating this compound derivatives, has been explored. These polyesters, based on 1,3-propanediol and different aliphatic dicarboxylic acids, demonstrate the potential of boronic acid esters in creating biocompatible nanocarriers for therapeutic agents (Karavelidis et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMNBVQOPZMPY-NTEAFONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678786 |
Source


|
| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149716-73-4 |
Source


|
| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
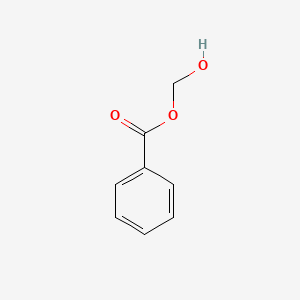
![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)
